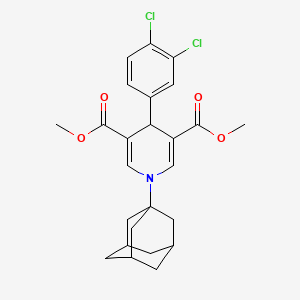![molecular formula C25H32N2O8S2 B11617097 6,6'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dihexanoic acid](/img/structure/B11617097.png)
6,6'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dihexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{7-[(5-CARBOXYPENTYL)SULFAMOYL]-9H-FLUORENE-2-SULFONAMIDO}HEXANOIC ACID is a complex organic compound characterized by its unique structure, which includes a fluorene core, sulfonamide groups, and a carboxypentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{7-[(5-CARBOXYPENTYL)SULFAMOYL]-9H-FLUORENE-2-SULFONAMIDO}HEXANOIC ACID typically involves multiple steps:
Formation of the Fluorene Core: The fluorene core can be synthesized through Friedel-Crafts alkylation of biphenyl with a suitable alkyl halide.
Introduction of Sulfonamide Groups: Sulfonamide groups are introduced via sulfonation followed by amination. This involves treating the fluorene core with chlorosulfonic acid to form sulfonyl chloride, which is then reacted with an amine to form the sulfonamide.
Attachment of Carboxypentyl Chain: The carboxypentyl chain is introduced through a nucleophilic substitution reaction, where a suitable carboxypentyl halide reacts with the sulfonamide-fluorene intermediate.
Final Assembly: The final compound is assembled by coupling the hexanoic acid moiety to the fluorene-sulfonamide intermediate through an esterification or amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the sulfonamide groups, potentially converting them to amines.
Substitution: The sulfonamide and carboxypentyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Amino derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Possible applications in the development of advanced materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonamide groups could play a key role in binding to these targets, while the fluorene core may provide structural stability.
Comparación Con Compuestos Similares
Similar Compounds
Fluorene Derivatives: Compounds with similar fluorene cores but different substituents.
Sulfonamides: Compounds with sulfonamide groups but different core structures.
Carboxylic Acids: Compounds with carboxylic acid groups but different overall structures.
Uniqueness
6-{7-[(5-CARBOXYPENTYL)SULFAMOYL]-9H-FLUORENE-2-SULFONAMIDO}HEXANOIC ACID is unique due to the combination of its fluorene core, sulfonamide groups, and carboxypentyl chain. This combination imparts specific chemical and physical properties that may not be present in other similar compounds, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C25H32N2O8S2 |
|---|---|
Peso molecular |
552.7 g/mol |
Nombre IUPAC |
6-[[7-(5-carboxypentylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]hexanoic acid |
InChI |
InChI=1S/C25H32N2O8S2/c28-24(29)7-3-1-5-13-26-36(32,33)20-9-11-22-18(16-20)15-19-17-21(10-12-23(19)22)37(34,35)27-14-6-2-4-8-25(30)31/h9-12,16-17,26-27H,1-8,13-15H2,(H,28,29)(H,30,31) |
Clave InChI |
FCTKXIUIRVNAAY-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)S(=O)(=O)NCCCCCC(=O)O)C3=C1C=C(C=C3)S(=O)(=O)NCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (5Z)-2-(4-ethoxyanilino)-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B11617016.png)
![(4-fluorophenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11617019.png)
![Ethyl 4-{[4-(dimethylamino)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11617023.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B11617035.png)
![2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11617050.png)
![ethyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11617053.png)
![3-amino-N-(3,4-difluorophenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11617059.png)

![5-((Furan-2-ylmethyl)amino)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B11617067.png)
![2-[benzyl(methyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617070.png)
![methyl 4-(10-isobutyryl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B11617077.png)

![methyl [(3Z)-3-{2-[(5-chloro-2-hydroxyphenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B11617084.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617102.png)
